2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a selective inhibitor of the IKK-2 enzyme, which plays a crucial role in the activation of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. In
Wirkmechanismus
TPCA-1 is a selective inhibitor of the IKK-2 enzyme, which is responsible for the phosphorylation and activation of the NF-κB pathway. By inhibiting IKK-2, TPCA-1 prevents the activation of the NF-κB pathway, leading to decreased inflammation and increased sensitivity to chemotherapy in cancer cells.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by TPCA-1 has several biochemical and physiological effects. In animal models of autoimmune diseases, TPCA-1 has been shown to reduce inflammation and decrease the production of pro-inflammatory cytokines. In cancer cells, TPCA-1 has been shown to sensitize cells to chemotherapy and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of TPCA-1 for lab experiments is its selectivity for the IKK-2 enzyme. This selectivity allows researchers to specifically target the NF-κB pathway without affecting other cellular processes. However, TPCA-1 has some limitations in lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of TPCA-1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more soluble and stable analogs of TPCA-1 for use in lab experiments and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of TPCA-1 and its potential applications in various disease states.
Synthesemethoden
The synthesis of TPCA-1 involves several steps, starting with the reaction of 2-aminobenzoic acid with 4,6-diisopropylbenzenesulfonyl chloride in the presence of a base to yield 2-[(4,6-diisopropylphenyl)sulfonyl]amino]benzoic acid. This intermediate product is then coupled with 2,4,6-triisopropylaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield TPCA-1. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied in various scientific research applications. One of the primary applications of TPCA-1 is in the field of inflammation and autoimmune diseases. The NF-κB pathway plays a crucial role in the regulation of the immune response, and the inhibition of IKK-2 by TPCA-1 has been shown to reduce inflammation in various animal models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.
Another potential application of TPCA-1 is in the field of cancer research. The NF-κB pathway is often dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. The inhibition of IKK-2 by TPCA-1 has been shown to sensitize cancer cells to chemotherapy and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)28(26,27)24-20-10-8-7-9-17(20)22(23)25/h7-15,24H,1-6H3,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPQSGPVKDYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.